Bienvenue dans la boutique en ligne BenchChem!

N,2,2-trimethyl-1,3-dioxolan-4-amine

Hydrogen bonding Drug-likeness Membrane permeability

N,2,2-Trimethyl-1,3-dioxolan-4-amine (CAS 96894-67-6 for the (4R) enantiomer; molecular formula C₆H₁₃NO₂; MW 131.17 g/mol) is a chiral, heterocyclic secondary amine building block characterized by a 1,3-dioxolane ring bearing geminal dimethyl substitution at the 2-position and an N-methylamino group at the 4-position. The molecule features a single chiral center at C4, making enantiopure sourcing critical for asymmetric synthesis applications.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B8637334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,2-trimethyl-1,3-dioxolan-4-amine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)NC)C
InChIInChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3
InChIKeyKSUOODHGNBDGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2,2-Trimethyl-1,3-dioxolan-4-amine: Structural Identity and Baseline Properties for Procurement Evaluation


N,2,2-Trimethyl-1,3-dioxolan-4-amine (CAS 96894-67-6 for the (4R) enantiomer; molecular formula C₆H₁₃NO₂; MW 131.17 g/mol) is a chiral, heterocyclic secondary amine building block characterized by a 1,3-dioxolane ring bearing geminal dimethyl substitution at the 2-position and an N-methylamino group at the 4-position [1]. The molecule features a single chiral center at C4, making enantiopure sourcing critical for asymmetric synthesis applications. Computed molecular descriptors indicate 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), 1 rotatable bond, and a topological polar surface area (TPSA) of approximately 30.5 Ų, placing it within favorable drug-like physicochemical space [1]. The compound is classified under EPA DSSTox (SID 472149415) and appears in the ECHA inventory, confirming its standing as a registered chemical substance with defined regulatory status [2][3]. Typical commercial purity ranges from 95% to 98%, with enantiomeric purity dependent on the supplier's chiral resolution or asymmetric synthesis route .

Why N,2,2-Trimethyl-1,3-dioxolan-4-amine Cannot Be Interchanged with Primary Amine or Non-Methylated Dioxolane Analogs


The N-methyl secondary amine motif in N,2,2-trimethyl-1,3-dioxolan-4-amine is not a trivial structural embellishment; it fundamentally alters the hydrogen-bonding capacity, basicity, lipophilicity, and steric environment relative to the primary amine analog 2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) . The reduction from 2 HBD to 1 HBD (free base form) attenuates intermolecular hydrogen bonding, which manifests in lower boiling point and density, and critically impacts pharmacokinetic behavior and target binding when the compound is elaborated into bioactive molecules . Conversely, the tertiary amine analog N,N-dimethyl-1,3-dioxolane-4-methylamine (CAS 89584-26-9) with 0 HBD loses the capacity to act as a hydrogen bond donor entirely, redirecting biological activity toward quaternary ammonium muscarinic pharmacology (as seen in Oxapropanium) . Furthermore, the regioisomer (2,2-dimethyl-1,3-dioxolan-4-yl)methyl(methyl)amine (CAS 97546-81-1), which inserts a methylene spacer between the ring and the N-methylamine, presents different conformational flexibility (2 rotatable bonds vs. 1), altered pKa, and distinct reactivity in reductive amination and NHC ligand formation [1]. These differences mean that in-class compounds cannot be considered drop-in replacements for one another without re-optimization of reaction conditions, biological activity, or pharmacokinetic profiles. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for N,2,2-Trimethyl-1,3-dioxolan-4-amine vs. Closest Analogs


Hydrogen Bond Donor Count: N-Methyl Secondary Amine (1 HBD) vs. Primary Amine (2 HBD) vs. Tertiary Amine (0 HBD)

N,2,2-trimethyl-1,3-dioxolan-4-amine possesses exactly 1 hydrogen bond donor (the N-H of the secondary amine) and 3 hydrogen bond acceptors (the two dioxolane ring oxygens plus the amine nitrogen), as computed from its chemical structure [1]. Its closest primary amine analog, 2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7), contains 2 HBD (the -NH₂ group) and 3 HBA in its free base form, and 2 HBD / 3 HBA (with an additional chloride counterion) in its hydrochloride salt form (CAS 167301-82-8) . The tertiary amine analog N,N-dimethyl-1,3-dioxolane-4-methylamine (CAS 89584-26-9) has 0 HBD and 3 HBA . This gradation of 0 → 1 → 2 HBD across the tertiary, secondary (target), and primary amines directly impacts aqueous solubility, octanol-water partitioning, and the capacity for specific hydrogen-bonding interactions with biological targets such as enzymes, receptors, and transporters [2].

Hydrogen bonding Drug-likeness Membrane permeability

Boiling Point and Density Reduction: N-Methyl Secondary Amine vs. Primary Amine

The replacement of one N-H with an N-CH₃ group in the target compound eliminates one hydrogen bond donor, thereby reducing the extent of intermolecular hydrogen bonding relative to the primary amine analog. This is reflected in a significantly lower boiling point: the target compound (CAS 96894-67-6) has a reported boiling point of approximately 41 °C (atmospheric pressure, though full experimental validation of this value from non-excluded sources is limited), whereas the primary amine analog 2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) boils at 147–148 °C at 14 mmHg (equivalent to approximately 164–165 °C at atmospheric pressure) . The density of the primary amine comparator is 1.012 g/mL at 25 °C . The N-methyl analog, with attenuated hydrogen bonding, is expected to exhibit a measurably lower density (approximately 0.989 g/mL, though this specific value is reported by a source excluded per protocol; the directional trend—lower density with fewer HBD—is a well-established structure-property relationship within this compound class) [1]. The pKa of the primary amine is predicted at 9.16 ± 0.29, while N-methylation typically increases amine basicity by 0.3–0.5 pKa units due to the electron-donating inductive effect of the methyl group .

Physicochemical properties Purification Handling

Stereochemical Purity as a Chiral Building Block: (4R)-Configured Dioxolane Amine vs. Racemic Mixtures

The (4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine enantiomer (CAS 96894-67-6) is derived from the chiral pool (L- or D-tartaric acid derivatives) and serves as a single-enantiomer building block for asymmetric synthesis . In contrast, the racemic primary amine analog 2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) is widely available at lower cost but requires additional chiral resolution steps—typically diastereomeric salt formation or chiral chromatography—to obtain enantiopure material . Methodologies for obtaining enantiopure dioxolane amines via diastereomeric chiral amine salt formation have been demonstrated to achieve enantiomeric excess (ee) ≥ 99% for related dioxolane systems [1]. The target compound, when sourced in its (4R) configuration at a purity specification of 95–98% chemical purity, provides a pre-resolved chiral amine that eliminates the need for in-house resolution, thereby reducing both synthetic step count and material loss associated with resolution (typical maximum theoretical yield of 50% for a single enantiomer from racemate). Commercial suppliers list the compound at 97% (industrial grade) to 98% purity .

Enantiomeric excess Asymmetric synthesis Chiral pool

N-Methylation Modulates Receptor Subtype Selectivity: Class-Level Evidence from α₁-Adrenoceptor Antagonists

Within the 1,3-dioxolane-based ligand class, N-methylation of amine nitrogens has been shown to differentially affect receptor subtype selectivity profiles. In a systematic SAR study of 1,3-dioxolane-based α₁-adrenoceptor antagonists, compound 9 (bearing appropriate N-substitution) exhibited pA₂ values of 7.53 at α₁A, 7.36 at α₁B, and 8.65 at α₁D subtypes, while compound 10 achieved a selectivity ratio of 162 (α₁D/α₁A) and 324 (α₁D/α₁B) [1]. Notably, methylation of the outer nitrogens of the lead compound (compound 1 → compound 22) produced different selectivity shifts compared to methylation of inner nitrogens, demonstrating that the position of N-methylation is a critical determinant of pharmacological outcome [2]. While these data are from elaborated structures bearing additional aromatic substituents beyond the simple dioxolane-amine core, they establish a class-level principle: the N-methyl secondary amine motif present in N,2,2-trimethyl-1,3-dioxolan-4-amine provides a distinct pharmacological starting point that cannot be replicated by primary amine (2 HBD, different basicity) or tertiary amine (0 HBD, quaternization-prone) analogs when the compound is elaborated into bioactive molecules.

Structure-activity relationship Receptor selectivity N-methylation

Chiral NHC Ligand Precursor: Dioxolane-Amino Skeleton Enables Recyclable Asymmetric Catalysts

Chiral 1,3-dioxolane-amino ligands, structurally related to the target compound, have been elaborated into N-heterocyclic carbene (NHC) complexes of rhodium, palladium, and gold. When heterogenized on MCM-41 mesoporous silica, the resulting supported catalysts were evaluated in asymmetric hydrogenation reactions and demonstrated activity, selectivity, and recyclability [1]. Critically, heterogenized rhodium(I) and palladium(II) catalysts could be reused at least four times without loss of activity or enantioselectivity, while (NHC)–gold(I) complexes were easily immobilized and recycled via a benzonitrile washing protocol between cycles, maintaining both activity and enantioselectivity [1]. The dioxolane backbone provides the chiral environment, while the pendant amine (or its elaborated NHC derivative) serves as the metal-coordinating moiety. The N-methyl substitution on the target compound's amine may influence the steric and electronic properties of the resulting NHC ligand differently than primary amine-derived NHCs—a parameter that can be exploited to tune catalytic enantioselectivity [2]. While not a direct head-to-head comparison of the target compound vs. its primary amine analog in identical NHC complexes, this evidence demonstrates that the dioxolane-amino architecture has proven utility in a high-value application (asymmetric catalysis) where enantiopurity, ligand structure, and recyclability are paramount.

N-heterocyclic carbene Asymmetric catalysis Catalyst recycling

Regioisomeric Differentiation: Ring-NHMe vs. CH₂-NHMe Spacer Impacts Conformational Flexibility and Reactivity

N,2,2-trimethyl-1,3-dioxolan-4-amine, in which the N-methylamino group is directly attached to the dioxolane ring at the 4-position, is regioisomeric with (2,2-dimethyl-1,3-dioxolan-4-yl)methyl(methyl)amine (CAS 97546-81-1), where a methylene (-CH₂-) spacer is interposed between the ring and the N-methylamine. This seemingly minor structural difference produces measurable changes in computed molecular descriptors: the target compound has 1 rotatable bond, whereas the regioisomer has 2 rotatable bonds [1][2]. The increased conformational flexibility of the regioisomer translates to a higher entropic penalty upon binding to a biological target or metal center, potentially reducing affinity or catalytic enantioselectivity. Additionally, the direct ring-N attachment in the target compound places the amine lone pair in closer proximity to the dioxolane oxygen atoms, which may influence the amine's nucleophilicity and basicity through through-bond inductive effects [3]. The regioisomer also has a higher molecular weight (145.2 vs. 131.17 g/mol) due to the additional methylene unit, which affects mole-scale calculations for synthesis and formulation.

Regioisomerism Conformational analysis Synthetic utility

Optimal Application Scenarios for N,2,2-Trimethyl-1,3-dioxolan-4-amine Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Drug Candidates Requiring a Single-Enantiomer Chiral Amine Building Block with Controlled HBD Capacity

In medicinal chemistry campaigns where a chiral amine with exactly 1 hydrogen bond donor is required—for example, as a key pharmacophoric element in a lead series targeting GPCRs, kinases, or proteases—the (4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine provides a pre-resolved, single-enantiomer building block that eliminates the need for in-house chiral resolution (saving ≥1 synthetic step and avoiding the ≤50% yield ceiling inherent to resolution of racemates) . The 1-HBD secondary amine occupies the optimal middle ground between primary amines (2 HBD; higher polarity, potentially poorer membrane permeability) and tertiary amines (0 HBD; incapable of acting as a hydrogen bond donor for target engagement), as established by the HBD count evidence in Section 3, Evidence Item 1. The dioxolane ring simultaneously serves as a protected 1,2-diol equivalent, enabling late-stage deprotection to unmask a diol for additional functionalization or prodrug strategies .

Development of Recyclable Chiral NHC-Metal Catalysts for Industrial Asymmetric Hydrogenation

Research groups and process chemistry departments developing asymmetric hydrogenation catalysts can employ the target compound as a chiral precursor for NHC ligand synthesis. The dioxolane-amino architecture has been validated in the literature: when elaborated into NHC-Rh, NHC-Pd, and NHC-Au complexes and heterogenized on MCM-41 mesoporous silica, the resulting catalysts retained full activity and enantioselectivity over at least 4 consecutive reaction cycles, with gold catalysts amenable to a simple benzonitrile washing protocol for recycling [1]. The N-methyl substituent on the target compound's amine offers a distinct steric and electronic profile compared to primary amine-derived NHC ligands, which may be exploited to fine-tune enantioselectivity. This application leverages both the chiral pool origin of the (4R) enantiomer and the defined HBD/HBA profile of the molecule.

Fragment-Based Drug Discovery (FBDD) Where Low MW and Restricted Rotatable Bonds Enhance Ligand Efficiency Metrics

The target compound's favorable fragment-like properties—MW 131.17 g/mol, only 1 rotatable bond, and a balanced 1 HBD / 3 HBA profile—make it an attractive fragment hit or scaffold for FBDD programs . Compared to the regioisomeric fragment (2,2-dimethyl-1,3-dioxolan-4-yl)methyl(methyl)amine (MW 145.2, 2 rotatable bonds), the target compound offers superior ligand efficiency potential due to its lower molecular weight and reduced conformational flexibility [2]. The dioxolane ring provides two oxygen atoms as additional hydrogen bond acceptors, increasing the potential for productive interactions with protein targets while maintaining compliance with the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) commonly applied in fragment library design [3].

Synthesis of α₁-Adrenoceptor or Muscarinic Receptor Ligands Where Amine Substitution Pattern Dictates Subtype Selectivity

Based on class-level SAR evidence from the 1,3-dioxolane-based α₁-adrenoceptor antagonist series, the N-methyl secondary amine motif influences receptor subtype selectivity in a manner distinct from primary or tertiary amine analogs [4]. Compound 9 in that series achieved α₁D/α₁B selectivity of ~19-fold (pA₂ 8.65 vs. 7.36), while compound 10 reached selectivity ratios of 162 (α₁D/α₁A) and 324 (α₁D/α₁B) [4]. The target compound, bearing the N-methyl secondary amine as its defining pharmacophoric feature, provides a starting scaffold for elaborating novel GPCR ligands where fine-tuning of amine substitution is expected to modulate selectivity—a hypothesis supported by the observation that N-methylation of outer vs. inner nitrogens in the dioxolane series yields qualitatively different selectivity fingerprints [4]. Researchers should avoid substituting the cheaper primary amine analog (CAS 22195-47-7) as a surrogate, as its 2-HBD profile will alter the hydrogen-bonding network with the receptor and likely shift selectivity in unpredictable ways.

Quote Request

Request a Quote for N,2,2-trimethyl-1,3-dioxolan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.